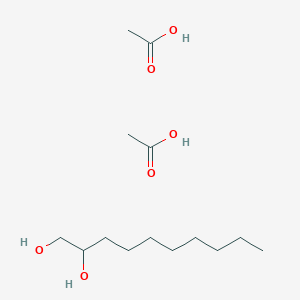
Acetic acid--decane-1,2-diol (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–decane-1,2-diol (2/1) typically involves the esterification of acetic acid with decane-1,2-diol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired product. The general reaction scheme is as follows:
CH3COOH+HOCH2(CH2)8CH2OH→CH3COOCH2(CH2)8CH2OH+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid–decane-1,2-diol (2/1) may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction mixture is typically purified through distillation or crystallization to obtain the final product.
化学反应分析
Types of Reactions
Acetic acid–decane-1,2-diol (2/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in decane-1,2-diol can be oxidized to form ketones or carboxylic acids.
Reduction: The ester linkage can be reduced to yield the corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
科学研究应用
Acetic acid–decane-1,2-diol (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its role in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid–decane-1,2-diol (2/1) depends on its specific application. In biochemical pathways, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester linkage can undergo hydrolysis, releasing acetic acid and decane-1,2-diol, which can interact with various molecular targets and pathways.
相似化合物的比较
Similar Compounds
Decane-1,2-diol: A diol with similar hydroxyl functionality but without the ester linkage.
Acetic acid: A simple carboxylic acid without the diol component.
Ethylene glycol diacetate: An ester formed from ethylene glycol and acetic acid, similar in structure but with a shorter carbon chain.
Uniqueness
Acetic acid–decane-1,2-diol (2/1) is unique due to its combination of a long-chain diol and acetic acid, providing both hydrophilic and hydrophobic properties. This dual functionality makes it versatile for various applications, particularly in the synthesis of amphiphilic molecules and as a potential antimicrobial agent.
属性
CAS 编号 |
60671-14-9 |
|---|---|
分子式 |
C14H30O6 |
分子量 |
294.38 g/mol |
IUPAC 名称 |
acetic acid;decane-1,2-diol |
InChI |
InChI=1S/C10H22O2.2C2H4O2/c1-2-3-4-5-6-7-8-10(12)9-11;2*1-2(3)4/h10-12H,2-9H2,1H3;2*1H3,(H,3,4) |
InChI 键 |
HVSGCLIYHSQHIM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CO)O.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


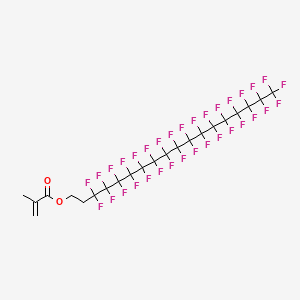
![1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole](/img/structure/B14611125.png)
![Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B14611138.png)
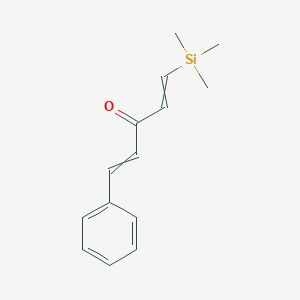
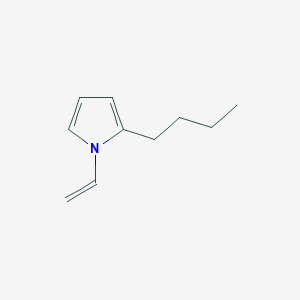
![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)
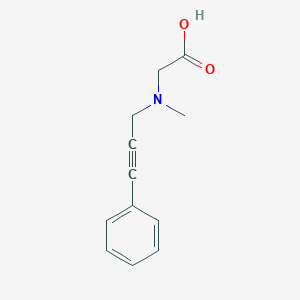
![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)



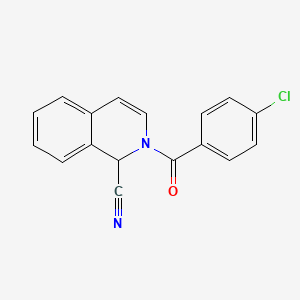
![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)
